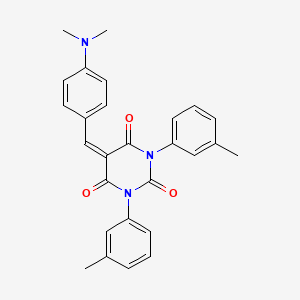

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione

Descripción

This compound belongs to the barbituric acid derivative family, characterized by a 1,3-diazaperhydroine-2,4,6-trione core. Its structure features a 4-(dimethylamino)phenyl group at the methylene position and 3-methylphenyl substituents at the 1- and 3-positions. The dimethylamino group imparts electron-donating properties, influencing electronic distribution and solubility . Such derivatives are frequently synthesized via Knoevenagel condensation between aldehydes and barbituric acid analogs, a method noted for its efficiency in forming conjugated systems .

Propiedades

IUPAC Name |

5-[[4-(dimethylamino)phenyl]methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-18-7-5-9-22(15-18)29-25(31)24(17-20-11-13-21(14-12-20)28(3)4)26(32)30(27(29)33)23-10-6-8-19(2)16-23/h5-17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGANMVXPWFPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N(C2=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1,3-bis(3-methylphenyl)urea under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the methylene-attached aryl group and the 1,3-positions of the diazaperhydroine ring. These variations impact physical, electronic, and reactive properties.

Table 1: Structural and Molecular Comparison

*Calculated based on structural similarity; exact formula may vary.

Substituent Effects on Electronic Properties

- Dimethylamino Group (Target Compound): The 4-(dimethylamino)phenyl substituent introduces strong electron-donating effects via resonance (+R), enhancing conjugation and polarizability. This may improve solubility in polar solvents compared to methoxy-substituted analogs .

- Methoxy/Ethoxy Groups (Compounds in Table 1) : Methoxy groups (-OCH₃) provide moderate electron donation (+I effect) but increase hydrophobicity. Ethoxy (-OC₂H₅) further enhances lipophilicity, as seen in the 4-ethoxy derivative (Table 1) .

Actividad Biológica

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a diazaperhydroine trione core, characterized by the presence of a dimethylamino group that enhances its solubility and interaction with biological targets. Its molecular formula is , with a molecular weight of 439.51 g/mol .

Synthesis

The synthesis typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,3-bis(3-methylphenyl)urea under acidic conditions. Common solvents include ethanol or methanol, with hydrochloric acid as a catalyst. This multi-step organic reaction allows for the formation of the desired product through controlled conditions in batch or continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding alters their activity, leading to various biological effects. The exact pathways and targets depend on the specific biological context being studied.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione exhibit anticancer properties. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell survival and growth .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting key enzymes involved in cancer progression and inflammation. For example, preliminary data suggest that it may inhibit the activity of matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Antimicrobial Activity

There is emerging evidence suggesting antimicrobial properties associated with this compound. It has been tested against several bacterial strains and demonstrated significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell viability with an IC50 value around 25 µM.

- Animal Models : In vivo studies using murine models indicated that treatment with this compound reduced tumor size significantly compared to control groups when administered at a concentration of 50 mg/kg body weight over four weeks .

Comparative Analysis

To better understand the unique properties of 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|---|

| 5-((4-Dimethylaminophenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione | Structure | High | Moderate | Moderate |

| 5-((4-Methoxyphenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione | - | Moderate | Low | Low |

| 5-((4-Chlorophenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione | - | Low | Moderate | High |

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione to ensure high purity and yield?

Methodological Answer:

- Reaction Conditions : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of core reactants) and inert atmospheres (e.g., nitrogen) to minimize side reactions.

- Purification : Employ column chromatography with gradients of petroleum ether/ethyl acetate (4:1) or silica gel-based methods, as validated in analogous diazaperhydroine syntheses .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography (GC) or HPLC. Adjust reaction time and temperature (e.g., reflux at 60–65°C for 5–8 hours) based on intermediate stability .

Q. Q2: What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., carbonyl stretches near 1680 cm⁻¹, aromatic C-H stretches) .

- NMR : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.17–2.22 ppm, aromatic protons at δ 6.7–7.7 ppm) .

- Mass Spectrometry : Validate molecular weight via EIMS or HRMS, focusing on the base peak (e.g., m/z 356 for analogous compounds) .

Q. Q3: How can researchers align experimental design with existing theoretical frameworks for studying this compound’s physicochemical properties?

Methodological Answer:

- Conceptual Frameworks : Link hypotheses to theories in supramolecular chemistry (e.g., steric effects of 3-methylphenyl groups) or electronic structure models (e.g., conjugation in diazaperhydroine cores) .

- Method Selection : Use density functional theory (DFT) to predict electronic properties, then validate experimentally via UV-Vis spectroscopy or cyclic voltammetry .

Advanced Research Questions

Q. Q4: How can membrane separation technologies (e.g., nanofiltration) be applied to isolate intermediates during the compound’s synthesis?

Methodological Answer:

- Process Design : Optimize membrane pore size (e.g., 1–5 nm) and solvent resistance to separate high-molecular-weight intermediates.

- Simulation : Use computational tools (e.g., Aspen Plus) to model solvent-membrane interactions and predict rejection coefficients .

- Validation : Compare experimental yields with simulated data to refine separation parameters .

Q. Q5: What experimental strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?

Methodological Answer:

- Factorial Design : Test solvent polarity (e.g., via Hansen solubility parameters) and temperature (25–60°C) in a 2³ factorial experiment to identify dominant factors .

- Statistical Analysis : Apply ANOVA to determine if discrepancies arise from solvent purity, crystallinity, or measurement techniques (e.g., gravimetric vs. spectroscopic methods) .

Q. Q6: How can process control systems improve reproducibility in large-scale synthesis of this compound?

Methodological Answer:

Q. Q7: What methodologies elucidate the relationship between substituent modifications (e.g., dimethylamino vs. methoxy groups) and the compound’s bioactivity?

Methodological Answer:

Q. Q8: How can researchers design experiments to investigate the compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.